1-[5-(Trifluoromethyl)-2-thienyl]ethylamine
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Overview
Description
1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is an organic compound that features a trifluoromethyl group attached to a thiophene ring, which is further connected to an ethylamine group
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which can influence the compound’s interaction with its targets .
Biochemical Pathways
More research is needed to understand the compound’s effects on various biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine. Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a thiophene derivative using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions . The resulting trifluoromethylated thiophene is then subjected to further reactions to introduce the ethylamine group.
Industrial Production Methods
Industrial production of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)-2-thienyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
1-[5-(Trifluoromethyl)-2-thienyl]ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved properties.
Industry: Utilized in the production of materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Trifluoromethyl)phenyl]ethylamine
- 1-[5-(Trifluoromethyl)-2-thienyl]cyclopropanol
- Trifluoromethyl phenyl sulfone
Uniqueness
1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)thiophen-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPHUAZLZMPEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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